3-chloro-5-fluoro-4-formylbenzonitrile
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Overview
Description
3-chloro-5-fluoro-4-formylbenzonitrile is an organic chemical compound with a complex structure. It is widely used in the field of chemistry and biochemistry due to its potent biological properties and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-5-fluoro-4-formylbenzonitrile typically involves the reaction of 3-chloro-4-fluorobenzonitrile with formylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride or boron trifluoride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are continuously fed and the product is continuously removed. This ensures high efficiency and yield. The reaction conditions are optimized to ensure the highest purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-chloro-5-fluoro-4-formylbenzonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: 3-chloro-5-fluoro-4-carboxybenzonitrile.
Reduction: 3-chloro-5-fluoro-4-hydroxybenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-chloro-5-fluoro-4-formylbenzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-chloro-5-fluoro-4-formylbenzonitrile exerts its effects involves interactions with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the chloro and fluoro substituents can influence the compound’s reactivity and binding affinity to biological targets .
Comparison with Similar Compounds
Similar Compounds
3-chloro-4-fluoroaniline: Similar in structure but with an amino group instead of a formyl group.
4-chloro-3-methylphenol: Contains a methyl group and a hydroxyl group instead of a formyl group.
4-chloro-3-nitrobenzotrifluoride: Contains a nitro group and trifluoromethyl group instead of a formyl group.
Uniqueness
3-chloro-5-fluoro-4-formylbenzonitrile is unique due to the presence of both chloro and fluoro substituents along with a formyl group.
Properties
CAS No. |
2100861-12-7 |
---|---|
Molecular Formula |
C8H3ClFNO |
Molecular Weight |
183.6 |
Purity |
95 |
Origin of Product |
United States |
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